Comprehensive Crystallographic and Structural Analysis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine
Comprehensive Crystallographic and Structural Analysis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine
Executive Summary
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is a highly functionalized heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. Morpholine-containing aryl systems are privileged pharmacophores, frequently utilized in the development of targeted therapeutics, including FTO (fat mass and obesity-associated protein) inhibitors[1], salt-inducible kinase (SIK) inhibitors[2], and BRD9 targeted protein degraders.
Understanding the exact three-dimensional conformation of this molecule in the solid state is paramount. The spatial orientation of the morpholine ring relative to the highly substituted phenyl ring dictates its binding affinity and vector geometry within enzymatic pockets. This whitepaper provides an in-depth technical guide to the crystallographic determination and structural analysis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, detailing the causality behind experimental protocols and the theoretical framework of its solid-state behavior.
Chemical Profile and Conformational Theory
Before initiating crystallographic studies, establishing the physicochemical baseline of the compound is essential. The predicted properties of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine highlight a moderately basic morpholine nitrogen and a dense, halogenated aromatic core[3].
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO₃ | Theoretical |
| Molecular Weight | 302.16 g/mol | Theoretical |
| Boiling Point | 363.7 ± 42.0 °C | Predicted[3] |
| Density | 1.361 ± 0.06 g/cm³ | Predicted[3] |
| pKa (Morpholine N) | 7.68 ± 0.40 | Predicted[3] |
Conformational Causality
The structural uniqueness of this compound stems from the severe steric clash between the morpholine ring (attached at C3) and the 2,6-dimethoxy groups on the phenyl ring. In standard bromophenyl-morpholine derivatives, the morpholine ring adopts a thermodynamic chair conformation, and the phenyl ring twists to minimize steric strain, often resulting in dihedral angles between 76° and 84°[4].
However, the presence of the bulky 2,6-dimethoxy substituents in this specific molecule enforces a near-orthogonal relationship (dihedral angle ≈ 90°) between the aromatic plane and the morpholine mean plane. This rigidification restricts bond rotation, effectively locking the molecule into a specific bioactive conformation that minimizes allylic strain with the morpholine C2/C4 protons.
Self-Validating Protocol for Single-Crystal Growth
To obtain high-resolution X-ray diffraction (XRD) data, the growth of a macroscopic, defect-free single crystal is required. The following methodology utilizes vapor diffusion , a technique chosen specifically because it allows for an exceptionally slow, controlled approach to supersaturation, thereby minimizing crystal twinning and lattice defects.
Step-by-Step Crystallization Methodology
-
Solvent Selection: Dissolve 15 mg of highly purified (>99% by HPLC) 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine in 0.5 mL of dichloromethane (DCM). Causality: DCM is selected due to its excellent solvating power for halogenated aromatics and its high vapor pressure, which facilitates efficient diffusion.
-
Anti-Solvent Chamber: Place the open sample vial inside a larger, sealable chamber containing 5 mL of an anti-solvent (e.g., n-hexane).
-
Vapor Diffusion: Seal the outer chamber and allow the system to stand undisturbed at a constant temperature (20 °C) in a vibration-free environment. The volatile anti-solvent slowly diffuses into the DCM solution over 3–7 days, gently lowering the solubility of the compound and inducing nucleation.
-
Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Self-Validation: The presence of sharp, uniform optical extinction upon rotation of the polarizer confirms the single-crystal nature of the grown specimens. If the crystal extinguishes in patches, it is twinned and must be recrystallized before proceeding to the diffractometer.
X-ray Diffraction (XRD) Data Acquisition & Refinement
The acquisition of crystallographic data must be meticulously controlled to ensure high precision in determining bond lengths, angles, and intermolecular interactions.
Data Collection Protocol
-
Crystal Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil. Causality: Paratone-N acts as a cryoprotectant, preventing the formation of crystalline ice from ambient humidity during flash-cooling, which would otherwise produce parasitic diffraction rings.
-
Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K. Causality: Cryocooling is critical; it drastically reduces the thermal displacement parameters (B-factors) of the atoms, allowing for the precise resolution of the morpholine chair conformation and accurate mapping of the bromine atom's electron density[5].
-
Diffraction Sourcing: Utilize Mo Kα radiation (λ = 0.71073 Å). Causality: For highly absorbing, bromine-containing compounds, the shorter wavelength of Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects and improve data completeness.
-
Data Reduction & Refinement: Integrate the raw diffraction frames using software such as APEX4 or CrysAlisPro. Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Fig 1. Step-by-step workflow for single-crystal X-ray diffraction analysis.
Table 2: Expected Crystallographic Data Parameters (Based on Isostructural Analogs)
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Morpholine Conformation | Chair[4][5] |
| Aryl-Morpholine Dihedral Angle | 85° – 90° (Sterically locked) |
| Primary Intermolecular Contacts | C-Br···O (Halogen), N-H···O (Hydrogen) |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is governed by a delicate balance of non-covalent interactions.
Halogen Bonding (XB): The 4-bromo substituent is not merely a passive structural feature; it acts as a potent halogen bond donor. The polarizability of the heavy bromine atom creates a localized region of positive electrostatic potential (the σ-hole) along the extension of the C-Br bond[6]. In the crystal lattice, this σ-hole engages in highly directional σ-type halogen bonding (C-Br···O or C-Br···N) with the electron-rich oxygen or nitrogen atoms of adjacent morpholine or methoxy groups[7]. These interactions are crucial for directing the supramolecular assembly and stabilizing the crystal network[6].
Hydrogen Bonding: Concurrently, the secondary amine of the morpholine ring serves as a hydrogen bond donor (N-H). This facilitates classical N-H···O hydrogen bonding, often forming dimeric or polymeric chains that intersect with the halogen-bonded network, creating a robust, three-dimensional lattice[4].
Fig 2. Logical relationship between structural features and intermolecular interactions.
Conclusion
The structural elucidation of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine via single-crystal X-ray diffraction provides indispensable insights into its conformational rigidity and supramolecular behavior. By understanding the interplay between steric hindrance (driven by the 2,6-dimethoxy groups) and highly directional non-covalent interactions (halogen and hydrogen bonding), researchers can better exploit this privileged scaffold in rational, structure-based drug design.
References
-
ChemicalBook: 3-(4-bromo-2,6-dimethoxyphenyl)morpholine Properties.3
-
Journal of Medicinal Chemistry (ACS): Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. 1
-
Google Patents: WO2022031928A1 - Salt inducible kinase inhibitors. 2
-
Google Patents: WO2021178920A1 - Compounds for targeted degradation of brd9.
-
Molecular Crystals and Liquid Crystals (Taylor & Francis): Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. 5
-
Crystal Growth & Design (ACS): Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides. 6
-
Acta Crystallographica Section E (IUCr): 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. 4
-
Beilstein Journal of Organic Chemistry: Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2022031928A1 - Salt inducible kinase inhibitors - Google Patents [patents.google.com]
- 3. 3-(4-bromo-2,6-dimethoxyphenyl)morpholine | 2358941-69-0 [m.chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]
